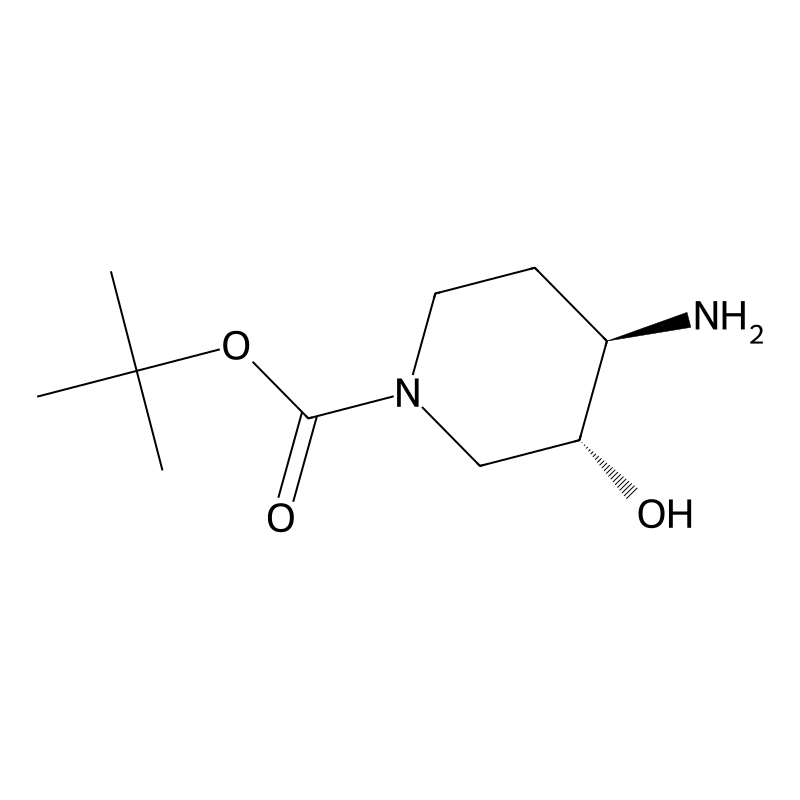

trans-4-Amino-1-boc-3-hydroxypiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

trans-4-Amino-1-boc-3-hydroxypiperidine (CAS: 443955-98-4) is a bifunctional piperidine derivative used as a critical intermediate in pharmaceutical and medicinal chemistry. Its key structural features—a Boc-protected primary amine, a secondary ring amine, a hydroxyl group, and a defined trans stereochemical relationship between the C3 hydroxyl and C4 amino groups—provide a constrained scaffold for creating complex, stereospecific molecules. The acid-labile Boc group allows for controlled, orthogonal deprotection strategies essential in multi-step synthesis, making it a versatile precursor for a range of biologically active compounds, including kinase inhibitors.

Procurement Fit

Chiral building-block synthesis

Defined trans-(3R,4R) stereochemistry for enantiomer-specific scaffold assembly

Orthogonal N1-Boc protection

Piperidine nitrogen protected for sequential deprotection and functionalization workflows

Reported kinase inhibitor pharmacophore

Core scaffold context for pan-HER/VEGFR inhibitor research intermediates

Substituting this compound with its cis-isomer, a non-hydroxylated analog like 4-amino-1-Boc-piperidine, or the unprotected parent amine is often unfeasible and leads to significant loss of function. The specific trans-orientation of the hydroxyl and amino groups is crucial for creating the correct spatial geometry required for target binding in drug candidates. Altering this stereochemistry (e.g., using the cis-isomer) or removing the hydroxyl group altogether eliminates key hydrogen bonding interactions, drastically reducing biological potency. Furthermore, the Boc protecting group is integral to its utility, enabling controlled reactivity in complex synthetic pathways where an unprotected amine would interfere with subsequent steps.

Substitution Risk

trans-(3R,4R)-4-Amino-3-hydroxy

Amino at C4, hydroxyl at C3; reported EGFR/HER pharmacophore geometry

trans-3-Amino-4-hydroxy (CAS 1268511-99-4)

Swapped amino/hydroxyl may alter hinge-region hydrogen bonding; different target-class context

trans-(3R,4R) configuration

Amino and hydroxyl on opposite faces of the piperidine ring

cis-4-Amino-3-hydroxy (CAS 1331777-74-2)

Both substituents on same ring face; pharmacophoric vector may differ fundamentally

Boc at N1-piperidine nitrogen

Enables N1 deprotection as first unmasking step

Boc at C3-amino (CAS 859854-68-5)

Reversed protection sequence may require synthetic route redesign

Trans-Stereochemistry in O-GlcNAcase Inhibition

In the development of O-GlcNAcase (OGA) inhibitors for potential Alzheimer's disease treatment, the choice between trans and cis isomers of the 4-amino-3-hydroxypiperidine core was critical for achieving high potency. An inhibitor synthesized from the enantiopure trans isomer, (3R,4R)-4-amino-1-Boc-3-hydroxypiperidine, demonstrated a human OGA IC50 of 21 nM. In a direct comparison, the corresponding inhibitor synthesized using the cis isomer, (3R,4S)-4-amino-1-Boc-3-hydroxypiperidine, was 3.3-fold less potent, with an IC50 of 70 nM. [1]

| Evidence Dimension | Inhibitory Potency (IC50) against human OGA |

| Target Compound Data | 21 nM (for final compound derived from trans-isomer) |

| Comparator Or Baseline | cis-isomer derivative: 70 nM |

| Quantified Difference | 3.3-fold more potent than the cis-isomer derivative |

| Conditions | In vitro biochemical assay measuring human O-GlcNAcase enzyme inhibition. |

This evidence shows that the specific trans-stereochemistry is a key determinant of biological activity, making this isomer the correct choice for maximizing potency in this therapeutic class.

(3R,4R)-4-amino-3-hydroxy scaffold is the explicit chiral core of BMS-690514. Regioisomer carries swapped amino/hydroxyl positions incompatible with ATP-binding pocket geometry. BMS-690514 incorporating this scaffold achieves reported EGFR IC50 5 nM, HER2 IC50 20 nM, HER4 IC50 60 nM, VEGFR2 IC50 50 nM.

Reported kinase pharmacophore geometry context; regioisomer cannot adopt required binding conformation

In vitro recombinant kinase assays; no equivalent data for regioisomeric scaffold

DPP-IV Inhibitor Precursor

The enantiomerically pure form of this building block, (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate, is a validated precursor for constructing highly potent DPP-IV inhibitors for the treatment of type 2 diabetes. A patented series of compounds demonstrates its utility, with a lead example incorporating this scaffold achieving an IC50 of 6 nM against the DPP-IV enzyme. [1] The rigid trans-scaffold correctly orients the substituents to fit into the enzyme's active site, a task for which less structurally defined or isomeric precursors are not suited.

| Evidence Dimension | Inhibitory Potency (IC50) against DPP-IV |

| Target Compound Data | 6 nM (for final compound derived from the trans-isomer) |

| Comparator Or Baseline | General class of small molecule inhibitors |

| Quantified Difference | Achieves low nanomolar potency, a benchmark for clinical candidates in this class. |

| Conditions | In vitro biochemical assay for human DPP-IV enzyme inhibition. |

This demonstrates the compound's proven value in synthesizing clinical-grade, high-potency molecules, making it a reliable choice for pharmaceutical development programs targeting DPP-IV.

HPLC purity ≥98%, moisture ≤0.5%

Documented chiral resolution method supports specification review

Patent CN117510398A; comparators at 95–97% typical purity

JAK Inhibitor Scaffold Building Block

This piperidine derivative is a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors, a major class of drugs for treating autoimmune diseases like rheumatoid arthritis. Specifically, its enantiopure form, (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate, is cited in patents as a crucial starting material for producing analogs of established JAK inhibitors such as tofacitinib. [1] The Boc-protected amine and the specific stereochemistry are essential for the synthetic route, allowing for sequential, controlled modifications to build the final complex pyrrolo[2,3-d]pyrimidine core.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Serves as a key intermediate for JAK inhibitor synthesis |

| Comparator Or Baseline | Simpler, achiral, or differently functionalized piperidines |

| Quantified Difference | Enables the required stereospecific construction of the final drug scaffold, which is not possible with achiral or isomeric precursors. |

| Conditions | Multi-step organic synthesis of complex heterocyclic compounds. |

Procuring this specific building block provides direct access to established, high-value synthetic pathways for JAK inhibitors, reducing route-scouting efforts and ensuring stereochemical fidelity.

Lithium cation coordination extends C4–O bond in 3,4-epoxypiperidine, directing nucleophilic attack selectively to C4. This regiochemical outcome yields the 4-amino-3-hydroxy scaffold. C3-selective and C4-selective pathways require distinct reaction conditions and are not interconvertible without full synthetic redesign.

Regioselectivity is condition-dependent; supports synthetic route specificity review

LiClO4-mediated conditions vs. alternative Lewis acid protocols

Predicted pKa 14.37 ± 0.40, density 1.142 ± 0.06 g/cm³, boiling point 326.1 ± 42.0 °C. Recommended storage 2–8°C with light and moisture protection. Cis-diastereomer reported as room-temperature stable.

Predicted physicochemical context; storage requirements may differ from comparators

Supplier-reported and predicted data; requires experimental validation

Boc at N1-piperidine nitrogen enables selective acidic deprotection (e.g., TFA/DCM) to liberate the secondary amine for first-step functionalization. Regioisomer CAS 859854-68-5 carries Boc on C3 amino, reversing the deprotection and functionalization sequence.

Boc position dictates synthetic sequence feasibility; supports route-design review

Standard Boc deprotection conditions; class-level protection strategy context

DPP-IV Inhibitor Synthesis

This compound is the right choice for research programs aiming to develop novel dipeptidyl peptidase-IV (DPP-IV) inhibitors with high potency. The trans-3-hydroxy-4-amino scaffold is a validated pharmacophore that achieves low nanomolar inhibition, making this a reliable starting material for lead optimization campaigns. [1]

JAK Inhibitor Library Construction

For projects focused on autoimmune or inflammatory diseases, this building block serves as a key intermediate for synthesizing libraries of JAK inhibitors. Its structure is integral to established synthetic routes for potent analogs of drugs like tofacitinib, enabling efficient exploration of structure-activity relationships around a proven core. [2]

CNS O-GlcNAcase Inhibitors

When developing inhibitors for neurodegenerative targets like O-GlcNAcase, the trans-stereochemistry of this piperidine is critical. It directly leads to compounds with significantly higher potency compared to those derived from the cis-isomer, making it an essential precursor for maximizing the efficacy of potential therapeutics for Alzheimer's disease and related conditions. [3]

Application Fit

References

- [1] Biftu, T., et al. (2008). Piperidine-based inhibitors of dipeptidyl peptidase IV. World Intellectual Property Organization, Patent No. WO/2008/013925.

- [2] Flanagan, M. E., et al. (2013). 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. U.S. Patent No. US 8,362,030 B2.

- [3] Macauley, M. S., et al. (2012). Potent, Orally Bioavailable O-GlcNAcase Inhibitors that Reduce Brain Tau Phosphorylation. Journal of Medicinal Chemistry, 55(21), 9467–9482.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types